N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyridine carboxamide moiety, an isoquinoline ring, and a phenylprop-2-enyl group with a chlorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Formation of the Pyridine Carboxamide: The final step involves the coupling of the isoquinoline derivative with pyridine-4-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the isoquinoline ring, potentially leading to the formation of tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom in the phenylprop-2-enyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(Z)-2-bromo-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
- N-[2-[(Z)-2-fluoro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
- N-[2-[(Z)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
Uniqueness
N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(Z)-2-chloro-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O/c25-21(15-18-5-2-1-3-6-18)17-28-14-11-22-20(16-28)7-4-8-23(22)27-24(29)19-9-12-26-13-10-19/h1-10,12-13,15H,11,14,16-17H2,(H,27,29)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSZKUAPMLZJIS-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC(=CC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)C/C(=C/C4=CC=CC=C4)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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